5-Amino-4-methylpyridin-2-ol
Description
Significance of Pyridinol Scaffolds in Medicinal Chemistry and Organic Synthesis
Pyridinol and its derivatives, including the isomeric pyridinones, represent a critical class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and organic synthesis. frontiersin.org Their unique structural and electronic properties make them versatile building blocks for the development of new therapeutic agents and functional materials. frontiersin.orgiipseries.org The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, can be readily functionalized, allowing for the fine-tuning of its physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. frontiersin.org This adaptability is a key reason for its prevalence in drug discovery. frontiersin.orgenpress-publisher.com
Pyridinone-containing compounds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org This broad spectrum of biological activity has solidified the pyridinone scaffold as a "privileged structure" in medicinal chemistry, with a growing number of FDA-approved drugs incorporating this motif. frontiersin.orgfrontiersin.org In organic synthesis, pyridinol scaffolds serve as valuable intermediates and ligands in coordination chemistry. iipseries.org Their ability to act as both hydrogen bond donors and acceptors makes them useful in designing molecules that can interact with biological targets with high specificity. frontiersin.org Furthermore, the development of efficient synthetic routes to access these scaffolds has accelerated their application in diverse areas of chemical research. iipseries.org
Overview of the Research Landscape for 5-Amino-4-methylpyridin-2-ol and Related Pyridine Derivatives
The research landscape for this compound and its related pyridine derivatives is dynamic and expanding. This specific compound, a substituted pyridinol, is of interest due to its potential as a precursor and building block in the synthesis of more complex molecules with significant biological activity. evitachem.com
The history of pyridinone chemistry dates back to the 19th century with the isolation of ricinine, a poisonous crystalline substance from castor beans, which was later identified as containing a 2-pyridone core structure. innovareacademics.in The fundamental structure of pyridine itself was elucidated in the latter half of the 19th century. wikipedia.orgrsc.org Early synthetic methods for pyridine derivatives were developed in the late 1800s. rsc.orgresearchgate.net Over the decades, research into pyridinone chemistry has intensified, driven by the discovery of their diverse biological activities. innovareacademics.in The development of various synthetic methodologies, including condensation reactions and transition-metal-catalyzed cyclizations, has been a recurring theme, enabling the creation of a vast library of pyridine and pyridinone derivatives for further investigation. researchgate.net
Current research on pyridine derivatives, including this compound, is focused on several key areas. The pharmaceutical sector remains a primary driver, with a continuous search for new drugs based on the pyridinone scaffold. giiresearch.commarketresearchfuture.com There is a significant trend towards the development of more selective and potent therapeutic agents targeting a range of diseases. marketresearchfuture.com
Emerging applications are also being explored in materials science, where pyridine derivatives are being investigated for their use in high-performance materials, coatings, and electronics. giiresearch.com The development of "green" and sustainable synthesis methods for these compounds is another active area of research, aiming to reduce the environmental impact of chemical manufacturing. giiresearch.com Furthermore, the unique electrochemical properties of pyridine derivatives are being harnessed for applications in energy storage and photoredox catalysis. mdpi.com The global market for pyridine and its derivatives is projected to see continued growth, fueled by increasing demand in both the pharmaceutical and agrochemical industries. giiresearch.commarketresearchfuture.commordorintelligence.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95306-64-2 |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-6(9)8-3-5(4)7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHXXCUHYQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652064 | |
| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946826-32-0 | |
| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Amino 4 Methylpyridin 2 Ol and Its Analogs
Precursor Selection and Strategic Chemical Transformations
The synthesis of 5-Amino-4-methylpyridin-2-ol relies on carefully selected starting materials and a sequence of strategic chemical transformations to build the target molecule.
Utilization of Substituted Pyridine (B92270) Scaffolds
The foundational approach to synthesizing the target compound involves starting with a pre-existing, substituted pyridine ring. A common and effective precursor is 2-chloro-5-methyl-4-nitropyridine-N-oxide. google.com This starting material is advantageous as it already contains the necessary carbon-nitrogen backbone and key substituents in positions that facilitate subsequent modifications.
Introduction of Amino and Hydroxyl Functionalities
The introduction of the essential amino (-NH₂) and hydroxyl (-OH) groups onto the pyridine ring is achieved through distinct, well-established chemical reactions.
The hydroxyl group is typically introduced via a nucleophilic substitution reaction. When using a precursor such as 2-chloro-5-methyl-4-pyridinamine, the chloro group at the C2 position is replaced by a hydroxyl group. This transformation is commonly achieved by reacting the precursor with a strong base like potassium hydroxide (B78521) (KOH) in a suitable solvent, such as methanol (B129727). smolecule.comevitachem.com
The amino group is often incorporated by the reduction of a nitro group (-NO₂). Starting with a nitropyridine derivative, such as 2-amino-4-methyl-5-nitropyridine (B42881) mdpi.com or 2-chloro-5-methyl-4-nitropyridine-N-oxide google.com, the nitro group is chemically reduced to form the primary amine functionality on the pyridine ring.
Nitro Group Reduction Pathways
The reduction of a nitro group is a crucial step in many synthetic routes for aminopyridine derivatives. For the synthesis of this compound analogs, this pathway is employed to form the C5-amino group. One documented pathway begins with 2-amino-4-methyl-5-nitropyridine, which is reduced using reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium-on-carbon (Pd/C) catalyst. mdpi.com
A more integrated approach starts with 2-chloro-5-methyl-4-nitropyridine-N-oxide. This precursor undergoes hydrogenation to simultaneously reduce the nitro group and remove the N-oxide functionality, leading to the formation of 2-chloro-5-methyl-4-pyridinamine. google.com This intermediate is then converted to the final product in a subsequent step. The selective reduction of the nitro group in the presence of other functional groups, such as halogens, is a key challenge that modern catalytic systems have successfully addressed. researchgate.net
Optimized Reaction Conditions and Catalytic Systems
Optimizing reaction parameters and selecting appropriate catalysts are paramount for maximizing the yield and purity of this compound, particularly in large-scale industrial production.
High-Temperature and Pressure Reactor Applications
The synthesis of this compound from its chloro-precursor often necessitates the use of high temperatures and pressures. The nucleophilic substitution reaction to introduce the hydroxyl group is typically conducted in a pressure reactor or an autoclave. google.comevitachem.com For instance, the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol is heated to temperatures ranging from 160°C to 200°C. smolecule.com One specific protocol details heating the mixture to 180°C for 16 hours, during which the pressure rises to approximately 12.5 bar (9375.94 Torr). chemicalbook.com These conditions are necessary to overcome the activation energy of the reaction and drive the synthesis to completion, achieving high conversion rates.
Catalytic Hydrogenation Methods (e.g., Raney Nickel, Platinum Catalysts)
Catalytic hydrogenation is the cornerstone of the nitro group reduction step. A variety of catalysts can be employed, with Raney Nickel and platinum-based systems being the most prominent.
Raney Nickel, a nickel-aluminum alloy, is an effective catalyst for the hydrogenation of nitropyridines. rsc.org It is often used as a slurry in a solvent like methanol under a hydrogen atmosphere. rsc.org However, its pyrophoric nature can present safety and handling challenges, particularly during upscaling for industrial production. google.comgoogle.com
To circumvent these issues, platinum catalysts, especially platinum on a carbon support (Pt/C), are often preferred. google.com These catalysts demonstrate high efficiency and selectivity for the reduction of nitropyridine N-oxides. google.comgoogle.com The use of a platinum catalyst can lead to a more controllable reaction with high yields and purity, while also generating less metal-salt waste compared to methods using stoichiometric reducing agents like iron or zinc. google.com The development of continuous hydrogenation methods using fixed-bed reactors with platinum catalysts further enhances safety and efficiency by eliminating the need to filter the catalyst after the reaction. patsnap.com
Research Findings Summary
| Precursor | Key Reagents/Catalyst | Reaction Conditions | Intermediate/Product | Yield | Source(s) |
| 2-chloro-5-methyl-4-nitropyridine-N-oxide | H₂, Platinum catalyst | - | 2-chloro-5-methyl-4-pyridinamine | - | google.com |
| 2-chloro-5-methyl-4-pyridinamine | Potassium hydroxide (KOH), Methanol | 180°C, 12.5 bar (in pressure reactor) | 4-amino-5-methyl-1H-pyridin-2-one | 84% | google.com, chemicalbook.com |
| 2-chloro-4-amino-5-methylpyridine | Potassium hydroxide (KOH), Methanol | Elevated temperatures (in autoclave) | 5-(1-Aminoethyl)-4-methylpyridin-2-ol | - | evitachem.com |
| 2-amino-4-methyl-5-nitropyridine | Ammonium formate, Pd/C | - | This compound precursor | - | mdpi.com |
| 5-chloro-4-methyl-3-nitropyridin-2-amine | Raney 2800 nickel, H₂ | Room temperature, 2 hours | This compound | 92% | rsc.org |
Nucleophilic Substitution under Alkaline Conditions
The synthesis of this compound and its analogs frequently employs nucleophilic substitution reactions under alkaline conditions. This approach is a cornerstone in pyridine chemistry, allowing for the introduction of various functional groups.
A prevalent industrial method for synthesizing this compound involves the reaction of a chlorinated precursor, 2-chloro-4-amino-5-methylpyridine, with a strong base like potassium hydroxide in a suitable solvent. smolecule.com The reaction is typically conducted in a pressure reactor, or autoclave, at elevated temperatures, often around 180°C, to facilitate the displacement of the chloro group by a hydroxyl group. google.com The use of an autoclave is critical for maintaining the necessary pressure and preventing the evaporation of the solvent, such as methanol, ensuring the reaction proceeds efficiently. smolecule.com This process has been optimized to achieve high yields, with reports of up to 84%, and high purity of over 99%. google.com
Another documented approach utilizes ethylene (B1197577) glycol as the solvent for the reaction between 2-chloro-5-methylpyridin-4-amine (B1314158) and potassium hydroxide. chemicalbook.comchemicalbook.com Following the reaction, the product can be precipitated by the addition of a hydrochloric acid/methanol solution. chemicalbook.comchemicalbook.comchemicalbook.com The alcoholic hydroxyl group of the resulting this compound is itself susceptible to further nucleophilic substitution under alkaline conditions, highlighting the compound's versatility as a synthetic intermediate. smolecule.comchemicalbook.comchemicalbook.com
The choice of base and solvent is crucial for the success of these reactions. Potassium hydroxide is a commonly used base due to its strong nucleophilicity and availability. Methanol is a frequent solvent choice, particularly in industrial-scale productions. smolecule.com The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and minimize the formation of byproducts.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Starting Material | Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-4-amino-5-methylpyridine | Potassium Hydroxide | Methanol | 180 | 12.5 bar | 84 | smolecule.com |
| 2-chloro-5-methylpyridin-4-amine | Potassium Hydroxide | Ethylene Glycol | Not Specified | Not Specified | Not Specified | chemicalbook.comchemicalbook.com |
Stereoselective Synthesis and Chiral Auxiliaries in Analog Preparation
The development of stereoselective synthetic methods is paramount for producing enantiomerically pure analogs of this compound, which are often required for pharmaceutical applications. Chiral auxiliaries play a pivotal role in these syntheses, guiding the reaction to favor the formation of one stereoisomer over another.
While specific examples detailing the stereoselective synthesis of this compound itself are not prevalent in the provided search results, the principles can be inferred from the synthesis of analogous chiral molecules. For instance, the use of β-pinene derived amino alcohols as chiral auxiliaries has proven effective in the asymmetric addition of dialkylzinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org These auxiliaries, such as 2-MAP and 3-MAP, can provide opposite enantiofacial selectivity, allowing for the synthesis of both (R) and (S) enantiomers from a single chiral precursor. organic-chemistry.org This approach could potentially be adapted for the synthesis of chiral analogs of this compound by introducing stereocenters at appropriate positions.
Another relevant strategy involves the use of chiral relay auxiliaries, such as (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, which enhance diastereocontrol during enolate alkylation for the synthesis of enantiomerically pure α-amino acids. rsc.org This highlights the potential for creating complex chiral structures by carefully designing the auxiliary to influence the stereochemical outcome of a reaction.
In the context of preparing analogs, stereoselective alkylation of chiral 2-imidoylphenols with organolithium reagents has been used to synthesize enantiopure 2-aminoalkylphenols. acs.org This demonstrates a method for introducing chirality into an aromatic system, a technique that could be valuable for creating chiral derivatives of pyridin-2-ol.
Furthermore, an efficient and stereoselective synthesis of a related imidazole (B134444) compound, 4(5)-methyl-5(4)-(5-amino-5-deoxy-β-D-ribofuranosyl)imidazole, was achieved, producing only the desired β-anomer. nih.gov This was accomplished through a Mitsunobu cyclization, showcasing a method to control stereochemistry at a specific position. nih.gov
Table 2: Examples of Chiral Auxiliaries and Stereoselective Methods
| Method/Auxiliary | Application | Key Feature | Reference |
|---|---|---|---|
| β-Pinene derived amino alcohols (2-MAP, 3-MAP) | Asymmetric addition of dialkylzinc to aldehydes | Provides opposite enantiofacial selectivity for (R) and (S) products. | organic-chemistry.org |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Enolate alkylation for α-amino acid synthesis | Chiral relay network enhances diastereocontrol. | rsc.org |
| Stereoselective alkylation of chiral 2-imidoylphenols | Synthesis of enantiopure 2-aminoalkylphenols | Introduction of chirality into an aromatic system. | acs.org |
| Mitsunobu cyclization | Synthesis of a β-ribofuranosylimidazole | Produces only the desired β-anomer. | nih.gov |
Industrial Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration and process optimization. Key factors include reaction efficiency, cost-effectiveness, safety, and environmental impact.
For the synthesis of this compound via nucleophilic substitution, the use of autoclave systems is a common feature of industrial-scale production. smolecule.com These high-pressure reactors are essential for achieving the necessary reaction conditions, such as high temperatures and pressures, to drive the reaction to completion and maximize yield. smolecule.com A representative industrial protocol involves reacting 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at 180°C and 12.5 bar for 16 hours. smolecule.com This method has demonstrated scalability, with the ability to run multiple reactions in parallel to streamline production. smolecule.com
The choice of catalyst and reaction conditions is also critical for large-scale synthesis. For example, in related coupling reactions, the development of robust catalysts that can be recycled, such as nickel-on-charcoal, is a significant advancement for industrial applications. acs.org Furthermore, the optimization of reaction parameters in flow chemistry systems, as demonstrated in metallaphotoredox C-O coupling reactions, shows promise for improving efficiency and scalability. acs.org These continuous flow processes can offer better control over reaction conditions and potentially higher throughput compared to batch processes. acs.org
Table 3: Industrial Scale-Up Parameters
| Parameter | Industrial Approach | Significance | Reference |
|---|---|---|---|
| Reaction Vessel | Autoclave/Pressure Reactor | Enables high-pressure and high-temperature reactions, crucial for efficiency. | smolecule.comgoogle.com |
| Yield and Purity | Optimized to >84% yield and >99% purity | Maximizes product output and quality, reducing downstream processing. | google.com |
| Process Efficiency | Elimination of chromatographic purification | Reduces process time, solvent usage, and cost. | google.com |
| Alternative Routes | Reaction with ammonia (B1221849) and ammonium bromide salt | Provides alternative synthetic pathways that may be more cost-effective or environmentally friendly. | google.com |
| Catalysis | Use of recyclable catalysts like Nickel-on-Charcoal | Reduces catalyst cost and waste. | acs.org |
| Reaction Technology | Continuous flow reactors | Offers precise control, improved safety, and potential for higher throughput. | acs.org |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Electron-Mediated Reactions of the Pyridine (B92270) Core
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which draws electron density from the carbon atoms of the ring. This intrinsic electron deficiency makes the pyridine core susceptible to nucleophilic attack, particularly at the positions alpha (C2, C6) and gamma (C4) to the nitrogen atom tandfonline.com3ds.com. However, the reactivity of the 5-Amino-4-methylpyridin-2-ol core is significantly modulated by its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density of the pyridine ring through resonance effects, thereby enhancing its nucleophilicity researchgate.netuleth.ca. This increased electron density can facilitate reactions with electrophiles and influence the regioselectivity of transformations.
The electron-donating nature of the substituents makes the pyridine core in this compound less susceptible to standard nucleophilic aromatic substitution compared to unsubstituted or electron-withdrawn pyridines. Conversely, it enhances its reactivity in electrophilic aromatic substitution, although such reactions on the pyridine ring are generally less facile than on benzene. The electronic landscape of the molecule also allows it to participate in more complex electron-mediated processes, such as photochemical valence isomerization or cycloaddition reactions, which can be used to introduce further chemical diversity mdpi.com. For instance, inverse electron-demand hetero-Diels-Alder reactions have been utilized to synthesize substituted pyridines from related heterocyclic precursors, a process governed by the electronic nature of the diene and dienophile .
Role of Functional Groups in Chemical Transformations
The amino and hydroxyl functional groups are the primary centers of reactivity in this compound, participating in a wide array of chemical transformations.
Both the amino (-NH₂) and hydroxyl (-OH) groups possess lone pairs of electrons, rendering them potent nucleophilic sites.
Amino Group: The primary amino group at the C5 position is a strong nucleophile and a base researchgate.net. It can readily react with a variety of electrophiles. This includes participation in nucleophilic substitution and addition reactions researchgate.netias.ac.in. For example, it can be acylated, alkylated, or react with isocyanates and isothiocyanates to form corresponding urea (B33335) and thiourea (B124793) derivatives. The nucleophilicity of the amino group is crucial for its role as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds uleth.cachemicalbook.com.
Hydroxyl Group: The hydroxyl group at the C2 position also behaves as a nucleophile. In its deprotonated, anionic form (a pyridinolate), its nucleophilicity is significantly enhanced. It can undergo nucleophilic substitution reactions, particularly under alkaline conditions, allowing for the introduction of various substituents via O-alkylation or O-acylation uleth.caresearchgate.netfrontiersin.org. This reactivity is a key feature in its use as a synthetic intermediate chemicalbook.com. For example, it is a precursor in the synthesis of the nonsteroidal mineralocorticoid receptor antagonist Finerenone, where the hydroxyl group is further functionalized frontiersin.org.
The compound exists in tautomeric equilibrium with its corresponding pyridone form, 5-amino-4-methyl-1H-pyridin-2-one researchgate.netsigmaaldrich.com. This tautomerism influences the reactivity, with the pyridone form exhibiting amide-like characteristics.
| Functional Group | Reaction Type | Reactant Example | Product Type | Reference(s) |
| Amino (-NH₂) | Acylation | Acetyl Chloride | Amide | nih.gov |
| Amino (-NH₂) | Condensation | Aldehyde/Ketone | Imine (Schiff Base) | researchgate.netresearchgate.net |
| Hydroxyl (-OH) | O-Alkylation | Alkyl Halide | Ether | researchgate.netfrontiersin.org |
| Hydroxyl (-OH) | O-Acylation | Acyl Halide | Ester | uleth.ca |
Oxidation: The presence of two strong electron-donating groups (-NH₂ and -OH) makes the molecule susceptible to oxidation. Studies on similar pyridinols show that one-electron oxidation occurs readily, especially under basic conditions where the deprotonated hydroxyl group further increases the ring's electron density ias.ac.in. The oxidation potential is expected to be lower (i.e., easier to oxidize) than that of unsubstituted pyridine due to the electronic contribution of the substituents mdpi.comrsc.org. For instance, studies on substituted phenols and anilines, which share functional similarities, show a strong correlation where electron-donating groups lower the oxidation potential acs.org.
Reduction: Conversely, the electron-rich nature of the ring makes reduction more difficult. The one-electron reduction potential for the related 2-pyridinol has been suggested to be less than -1.9 V, indicating a strong resistance to reduction ias.ac.in. The addition of the amino and methyl groups to this scaffold would likely make the reduction potential even more negative. However, specific functional groups can be targeted for reduction under certain conditions. For example, a common synthetic route to aminopyridines involves the chemical reduction of a corresponding nitro-pyridine precursor, often using catalytic hydrogenation with reagents like Raney Nickel libretexts.org.
| Process | Influencing Factors | Expected Behavior for this compound | Reference(s) |
| Oxidation | Electron-donating groups (-NH₂, -OH) | Susceptible to oxidation; lower potential than pyridine. | ias.ac.inrsc.orgacs.org |
| Alkaline pH | Oxidation is facilitated. | ias.ac.in | |
| Reduction | Electron-donating groups (-NH₂, -OH) | Resistant to reduction; more negative potential than pyridine. | mdpi.comias.ac.in |
| Specific reducible groups (e.g., nitro precursor) | Can be achieved with targeted chemical reagents (e.g., H₂/catalyst). | libretexts.org |
The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases researchgate.netresearchgate.net. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule opentextbc.cascm.com.
The general mechanism involves two key stages:
Nucleophilic Addition: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This step is typically reversible and acid-catalyzed.
Dehydration: The carbinolamine is then protonated on the oxygen, turning the hydroxyl into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.
These Schiff bases can be important intermediates themselves or the final target molecules, some of which exhibit biological activity scm.com. The formation of a Schiff base with pyridoxal (B1214274) phosphate, a form of vitamin B6, is a key step in the mechanism of many aminotransferases.
Intramolecular and Intermolecular Interactions Governing Reactivity
Non-covalent interactions play a critical role in dictating the conformation, physical properties, and reactivity of this compound.
Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups to each other and to the pyridine nitrogen allows for the potential formation of intramolecular hydrogen bonds acs.orgpalmsens.com. For example, a hydrogen bond could form between the hydroxyl hydrogen (donor) and the amino nitrogen (acceptor), or vice-versa, depending on the tautomeric form and molecular conformation. Such bonding can significantly impact the molecule's properties by restricting conformational freedom and masking the polar functional groups sigmaaldrich.com. This can influence the molecule's reactivity by altering the availability of the lone pairs on the nitrogen and oxygen atoms for external reactions.
Intermolecular Interactions: In the solid state and in solution, this compound can engage in extensive intermolecular hydrogen bonding. The -NH₂ and -OH groups can both act as hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates uleth.ca. These strong intermolecular forces are responsible for the compound's solid physical state and influence its solubility in various solvents. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, which can also direct crystal packing and influence interactions with biological macromolecules uleth.ca. These intermolecular forces must be overcome during a chemical reaction, and the choice of solvent can be critical in modulating their strength and thus affecting reaction rates and outcomes.
Computational Chemistry and Spectroscopic Elucidation of 5 Amino 4 Methylpyridin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the properties of molecules. These methods, which include Density Functional Theory (DFT) and ab initio approaches, are instrumental in predicting molecular geometries, electronic structures, and the relative stability of different chemical forms, such as tautomers.
Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of molecules to determine their properties. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for studying organic molecules. nih.gov
The first step in computational analysis is geometry optimization, which seeks to find the lowest energy conformation of a molecule. For 5-Amino-4-methylpyridin-2-ol, this process would calculate the most stable arrangement of its atoms by determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as other aminopyridine derivatives, have successfully used DFT to achieve optimized structures that correspond to a minimum on the potential energy surface. smolecule.com This analysis would likely reveal a largely planar conformation for the pyridine (B92270) ring, with specific orientations of the amino, methyl, and hydroxyl substituents to minimize steric hindrance.
| Parameter | Description | Expected Outcome for this compound |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Calculated values for C-C, C-N, C-O, N-H, and O-H bonds. Note: Specific values are not available in the cited literature. |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Calculated values defining the geometry around each atom. Note: Specific values are not available in the cited literature. |
| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | Calculated values indicating the orientation of substituents relative to the pyridine ring. Note: Specific values are not available in the cited literature. |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govscirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govscirp.org For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic system. Analysis of the FMOs helps predict the most probable sites for electrophilic and nucleophilic attacks. colab.ws
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Relates to the chemical reactivity, polarizability, and kinetic stability of the molecule. nih.gov |
Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution within a molecule. colab.wsresearchgate.net These calculated charges help identify the electrophilic and nucleophilic centers. For this compound, the nitrogen and oxygen atoms are expected to carry negative charges, making them nucleophilic sites, while the hydrogen atoms of the amino and hydroxyl groups, along with certain carbon atoms, would likely possess positive charges, indicating electrophilic sites. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns. colab.ws
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Møller–Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT for calculating electron correlation. semanticscholar.org These methods can be employed to refine the understanding of the electronic structure and reactivity of this compound. Ab initio calculations are particularly valuable for obtaining highly accurate geometries and vibrational frequencies, which can be compared with experimental spectroscopic data for validation. semanticscholar.org
Tautomerism is a critical phenomenon for heterocyclic compounds like this compound, which can exist in different isomeric forms that readily interconvert. nih.gov This molecule can exhibit keto-enol and amine-imine tautomerism. The pyridin-2-ol form can exist in equilibrium with its pyridin-2-one (keto) tautomer. Similarly, the 5-amino group can tautomerize to an imino form.
Computational methods are essential for determining the relative stability of these tautomers and the energy barriers for their interconversion. nih.govresearchgate.net Studies on the related compound 2-amino-4-methylpyridine (B118599), using the DFT B3LYP/6-311++G(d,p) method, found that the canonical amino form is the most stable tautomer by a significant margin. nih.gov The same study calculated a high energy barrier for the proton transfer from the amino group to the ring nitrogen, suggesting the imine form is not easily accessible. nih.gov A similar investigation for this compound would involve optimizing the geometry of each possible tautomer, calculating their relative energies to identify the most stable form, and locating the transition state structures to determine the isomerization energy barriers.
| Tautomeric Equilibrium | Description | Computational Goal |
|---|---|---|
| Pyridinol ⇌ Pyridone | Proton transfer between the ring nitrogen and the exocyclic oxygen atom. | Determine the relative stability and energy barrier between the -ol and -one forms. |
| Amine ⇌ Imine | Proton transfer from the exocyclic amino group to a ring nitrogen atom. | Calculate the relative energies of the amine vs. imine tautomers and the activation energy for the isomerization. nih.gov |
Atoms in Molecules (AIM) Analysis for Bonding Interactions and Electron Densities
The Atoms in Molecules (AIM) theory is a powerful computational method used to analyze the electron density of a molecule to characterize its chemical bonds. researchgate.net For this compound, an AIM analysis would provide quantitative insights into the nature of its intramolecular interactions. The analysis begins with the calculation of the molecule's wave function, from which the electron density (ρ(r)) is derived. Critical points in this electron density map are then located, where the gradient of the density is zero.
These critical points are classified to define atoms, bonds, rings, and cages. For this compound, the analysis would focus on bond critical points (BCPs) located between pairs of atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the bond's strength and nature.
Covalent Bonds: For the C-C, C-N, C-O, C-H, N-H, and O-H bonds within the molecule, a high value of electron density and a negative Laplacian at the BCP would confirm their covalent character.
Intramolecular Hydrogen Bonds: A key area of investigation would be the potential for hydrogen bonding between the amino group at position 5 and the hydroxyl group at position 2, or interactions involving the pyridine ring nitrogen. AIM analysis can identify a bond path and a BCP between the hydrogen of the amino or hydroxyl group and the adjacent nitrogen or oxygen atom, respectively. The electron density at this BCP would be relatively low, and the Laplacian would be positive, which are characteristic features of hydrogen bonds and other closed-shell interactions.
The analysis provides a detailed map of electron distribution, highlighting the electronic effects of the amino, methyl, and hydroxyl substituents on the pyridine ring. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.
In a typical docking simulation, a 3D model of this compound would be placed into the active site of a target protein. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, predicting the most stable binding mode. researchgate.net For this compound, the binding mode would be heavily influenced by its functional groups:
The Pyridine Ring: The aromatic ring can engage in π-π stacking or π-cation interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
The Amino Group (-NH₂): This group is a strong hydrogen bond donor. It can interact with amino acid residues that have hydrogen bond acceptor groups, like aspartate, glutamate, or the carbonyl oxygen of the protein backbone.
The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, allowing it to form interactions with a wide variety of residues, including serine, threonine, and histidine.
The Methyl Group (-CH₃): This nonpolar group can form favorable van der Waals or hydrophobic interactions with nonpolar pockets within the protein's active site.
The final predicted binding mode represents the most energetically favorable complex, illustrating the specific spatial arrangement of the ligand within the target. researchgate.net
A critical output of molecular docking is the estimation of the binding energy, which quantifies the affinity of the ligand for the protein. nih.gov This is calculated using a scoring function that approximates the free energy of binding. A more negative binding energy value indicates a more stable protein-ligand complex and higher binding affinity. For example, in a docking study of a related compound, 2-amino-5-methylpyridine (B29535), a binding energy of -3.32 kcal/mol was reported, indicating a specific level of interaction with its target protein. researchgate.net These values are crucial for comparing the potential efficacy of different compounds and prioritizing them for further study.
Table 1: Example of Docking Simulation Results for a Pyridine Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|
This table is illustrative and based on data for a structurally related compound.
Hydrogen bonds are among the most important interactions for determining the specificity of ligand-protein binding. Molecular dynamics (MD) simulations can be used following docking to refine the complex and analyze the stability and dynamics of these interactions over time. nih.govplos.org For this compound, simulations would map the network of hydrogen bonds between the ligand and the receptor. nih.gov
The amino and hydroxyl groups are the primary sites for hydrogen bonding. The simulation can reveal:
The specific amino acid residues involved in the hydrogen bond network. nih.gov
The distance and angle of each hydrogen bond, providing information on its strength.
The percentage of simulation time that each hydrogen bond is maintained, indicating its stability. researchgate.net
This detailed analysis provides a dynamic picture of how this compound is anchored within the binding site, which is essential for understanding its mechanism of action. nih.gov
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring, the methyl group, the amino group, and the hydroxyl group. The chemical shifts (δ) of the ring protons are influenced by the electronic effects of the substituents. Based on data from analogous compounds like 2-amino-5-methylpyridine, the aromatic protons would appear in the range of δ 6.0-8.0 ppm, while the methyl protons would be a singlet at approximately δ 2.1 ppm. chemicalbook.com The protons of the -NH₂ and -OH groups would appear as broader signals whose chemical shifts are dependent on solvent and concentration.
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the methyl carbon.
Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between protons and carbons, confirming the precise assignment of each signal. Furthermore, computational methods like the Gauge-Including Projector-Augmented Wave (GIPAW) can be used to calculate theoretical NMR chemical shifts, which can then be compared to experimental data to provide a high level of confidence in the structural assignment. nih.govresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C3 | ~6.4 | Doublet |
| H on C6 | ~7.8 | Singlet/Doublet |
| Methyl (-CH₃) | ~2.1 | Singlet |
| Amino (-NH₂) | Variable | Broad Singlet |
Note: Predicted shifts are based on data from structurally similar compounds like 2-amino-5-methylpyridine and are for illustrative purposes. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational spectrum of this compound is dictated by the characteristic vibrations of its functional groups: the hydroxyl (-OH), amino (-NH2), methyl (-CH3), and the pyridine ring itself. A critical aspect of its structure is the potential for tautomerism between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one keto form. nih.gov The presence of a strong O-H stretching band versus a C=O stretching band in the IR spectrum is a key indicator of the dominant tautomer in a given state. nih.gov
The expected vibrational assignments for this compound, based on established group frequencies and DFT studies of similar molecules, are summarized below.
Table 1: Predicted Vibrational Frequencies for this compound This interactive table outlines the principal vibrational modes and their expected spectral regions.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad band, indicative of the 'ol' tautomer and potential hydrogen bonding. |
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Typically two bands (asymmetric and symmetric stretching). |
| C-H Stretch | Methyl (-CH₃) & Aromatic | 2850 - 3100 | Aliphatic and aromatic C-H stretching vibrations. |
| N-H Bend | Amino (-NH₂) | 1590 - 1650 | Scissoring vibration of the amino group. |
| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Characteristic ring stretching modes. |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Stretching of the carbon-oxygen bond of the hydroxyl group. |
Studies on analogous compounds like 2-amino-5-chloropyridine (B124133) and various pyridine derivatives confirm these general assignments, providing a reliable framework for interpreting the vibrational spectrum of this compound once it is experimentally obtained. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₆H₈N₂O), the exact monoisotopic mass is 124.0637 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺•) at m/z 124.
The fragmentation of the molecular ion is governed by the relative stability of the resulting ions and neutral losses, guided by the functional groups present. Key fragmentation pathways for aminopyridines typically involve alpha-cleavage and the loss of small, stable neutral molecules. libretexts.org
Expected fragmentation patterns for this compound include:
Loss of a Methyl Radical (•CH₃): A peak at M-15 (m/z 109) resulting from the cleavage of the C-CH₃ bond.
Loss of Carbon Monoxide (CO): A common fragmentation for pyridinols/pyridones, leading to a peak at M-28 (m/z 96).
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring can result in the loss of HCN, giving a peak at M-27 (m/z 97).
Alpha-Cleavage: For aliphatic amines, cleavage of the C-C bond adjacent to the C-N bond is a dominant pathway. libretexts.org While less direct in an aromatic system, ring fragmentation adjacent to the amino group is plausible.
Table 2: Predicted Mass Spectrometry Fragments for this compound This interactive table lists potential fragments and their mass-to-charge ratios (m/z).
| m/z Value | Proposed Formula | Description |
|---|---|---|
| 124 | [C₆H₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₅H₅N₂O]⁺ | Loss of methyl radical (•CH₃) |
| 97 | [C₅H₇NO]⁺• | Loss of hydrogen cyanide (HCN) from ring |
| 96 | [C₅H₈N₂]⁺• | Loss of carbon monoxide (CO) |
The presence of two nitrogen atoms means the molecular ion will have an even mass, consistent with the Nitrogen Rule. libretexts.org The relative intensities of these fragment peaks would provide further structural confirmation.
X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives and Complexes
While the crystal structure of this compound has not been reported, X-ray diffraction is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state for its derivatives and coordination complexes. Such studies provide definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
A relevant example is the structural characterization of a Cu(II) complex formed with a Schiff base derived from a related pyridinol, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol [HL]. researchgate.net In this study, the Schiff base ligand (L⁻) acts as a tridentate N₂O donor, coordinating to the Cu²⁺ ion through the deprotonated phenolic oxygen, the azomethine nitrogen, and an amine nitrogen. researchgate.net The resulting complex, [Cu(L)Cl], adopts a square planar geometry with a chloride ion occupying the fourth coordination site. researchgate.net
Computational DFT studies on this complex have shown good consistency with experimental values, confirming the predicted geometry. researchgate.net This work demonstrates how pyridinol derivatives can form stable complexes with transition metals, a property of significant interest in coordination chemistry and materials science. The specific structural parameters determined by such studies are crucial for understanding the electronic and reactive properties of the complex.
Table 3: Representative Crystallographic Data for a Cu(II) Complex of a Related Pyridinol Derivative, [Cu(L)Cl] This interactive table presents structural data for a complex derived from (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃Cl₂CuN₃O₂ |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Coordination Geometry | Square Planar |
| Ligand Denticity | Tridentate (N₂O) |
Such studies on derivatives and complexes are critical for understanding the coordination chemistry, solid-state packing, and potential applications of the parent this compound scaffold.
Pharmacological and Biological Applications of 5 Amino 4 Methylpyridin 2 Ol and Its Derivatives
Role as a Key Intermediate in Pharmaceutical Synthesis
The utility of 5-Amino-4-methylpyridin-2-ol is most prominently demonstrated in its application as a precursor in the multi-step synthesis of complex therapeutic agents. Its specific arrangement of functional groups—an amino group and a hydroxyl group on a methyl-substituted pyridine (B92270) ring—makes it a versatile reagent for constructing intricate molecular architectures. smolecule.com
Precursor for Mineralocorticoid Receptor (MR) Antagonists (e.g., Finerenone)
This compound is an essential intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. smolecule.com Finerenone is utilized for managing cardiovascular and renal diseases, such as those associated with type 2 diabetes. tantuchemicals.com
Below is a table outlining the key compounds in a common synthetic route to Finerenone that involves this compound.
| Compound Name | Role in Synthesis | Reference |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Starting Material | jocpr.com |
| 2-Chloro-5-methyl-4-pyridinamine | Intermediate | jocpr.com |
| This compound | Key Intermediate | smolecule.comjocpr.com |
| Finerenone | Final Active Pharmaceutical Ingredient | tantuchemicals.com |
This table is based on data from patent literature describing the synthesis of Finerenone and its intermediates.
Synthesis of Degarelix Impurities
While some chemical databases list "Degarelix Impurity 4" as a synonym for this compound, a thorough review of scientific literature and impurity profiles for the prostate cancer drug Degarelix does not provide verifiable evidence to support this compound's role as a known impurity or a synthetic precursor. pharmaffiliates.comgoogle.comnih.gov Therefore, a direct, scientifically validated link between this compound and the synthesis or impurity profile of Degarelix cannot be established based on the available literature.
Investigation of Intrinsic Biological Activities
Beyond its role as a synthetic intermediate, the aminopyridine scaffold is a common feature in molecules explored for a range of biological effects. However, specific studies focusing on the intrinsic activities of this compound itself are limited.
Potential Antimicrobial and Antifungal Properties
Similarly, the specific antimicrobial and antifungal properties of this compound have not been extensively documented in the reviewed scientific literature. Research in this area has largely centered on related, but structurally distinct, molecules. Studies have demonstrated that various pyrimidine (B1678525) derivatives, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, and metal complexes incorporating pyridine moieties exhibit antibacterial and antifungal activities. jocpr.commdpi.commdpi.com For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have shown activity against Candida species. nih.gov These findings underscore the potential of heterocyclic amine structures in the development of antimicrobial agents, but direct evidence for this compound's efficacy is not available.
Design and Synthesis of Bioactive Analogs
The chemical structure of this compound serves as a valuable template for the design and synthesis of novel bioactive analogs. Medicinal chemists often use such core structures—often referred to as scaffolds—and modify them by adding or altering functional groups to create new molecules with specific biological activities.
For example, research into inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases, has involved the synthesis of a series of 2-amino-4-methylpyridine (B118599) analogues. nih.gov In these studies, the basic 2-amino-4-methylpyridine core is systematically modified, particularly at the 6-position, to enhance potency and selectivity for the target enzyme. nih.gov This work illustrates how the simple aminopyridine framework can be elaborated into potent and specific enzyme inhibitors, demonstrating the strategic value of compounds like this compound as starting points for drug discovery programs. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 2-aminopyridine, a scaffold structurally related to this compound, SAR studies have revealed key determinants for their inhibitory activity against enzymes like nitric oxide synthase (NOS).
Research on 2-amino-4-methylpyridine analogues has demonstrated that substitutions at the 6-position of the pyridine ring are well-tolerated and can significantly influence inhibitory potency. google.com For instance, the introduction of various alkyl groups at this position has been shown to enhance the inhibitory activity against inducible nitric oxide synthase (iNOS). google.com Computational models suggest that the 6-position offers steric freedom, allowing for the incorporation of bulkier substituents that can improve binding to the active site of the target enzyme. google.com
The nature of the substituent at the 4-position also plays a role in modulating activity. While a methyl group, as in this compound, is often favorable, other substitutions can alter the electronic properties and basicity of the pyridine ring, thereby affecting binding interactions. nih.gov For example, electron-donating groups can increase the basicity of the aminopyridine head, potentially enhancing hydrogen-bonding interactions with key residues in the enzyme's active site, although this is not always directly correlated with increased potency. nih.gov Conversely, electron-withdrawing groups can decrease potency by reducing these crucial interactions. nih.gov
The amino group at the 5-position and the hydroxyl group at the 2-position of this compound are critical for its chemical reactivity and potential biological activity. These functional groups can participate in hydrogen bonding and other interactions within a biological target. The interplay between the electronic effects of the methyl group and the hydrogen-bonding capacity of the amino and hydroxyl groups is a key area of interest in SAR studies to develop more potent and selective inhibitors.
Table 1: SAR Insights for 2-Aminopyridine Derivatives
| Position of Substitution | Effect on Activity | Rationale |
|---|---|---|
| 6-Position | Tolerant to bulky substituents, can enhance potency | Offers steric freedom for improved binding affinity. google.com |
| 4-Position | Modulates electronic properties and basicity | Influences hydrogen-bonding interactions with the target. nih.gov |
| 2-Amino Group | Crucial for binding | Acts as a key hydrogen-bonding moiety. nih.gov |
Halogenated Derivatives for Modulated Binding Affinity and Metabolic Stability
Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound, including its binding affinity and metabolic stability. Introducing halogen atoms, such as fluorine, can alter the electronic distribution, lipophilicity, and conformation of a molecule.
In the context of 2-amino-4-methylpyridine analogues, fluorination has been explored as a means to develop potent enzyme inhibitors. For example, the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) was part of a series designed to identify potential PET tracers for imaging iNOS. google.com The introduction of fluorine can lead to more favorable interactions with the enzyme's active site and can also block sites of metabolism, thereby increasing the compound's in vivo half-life.
Derivatization for Inducible Nitric Oxide Synthase (iNOS) Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and some cancers. google.com This has made iNOS a significant target for therapeutic intervention. Derivatives of 2-amino-4-methylpyridine have been identified as potent inhibitors of iNOS. google.com
A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their iNOS inhibitory activity. google.com Compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine, 6-(3-fluoropropyl)-4-methylpyridin-2-amine, and 6-(4-fluorobutyl)-4-methylpyridin-2-amine (B10845032) have been identified as potent iNOS inhibitors. google.com These derivatizations at the 6-position have been shown to improve both potency and selectivity for iNOS over other NOS isoforms. google.com
The development of radiolabeled iNOS inhibitors, such as [¹⁸F]-labeled derivatives, is also an active area of research for use as positron emission tomography (PET) tracers to image iNOS expression in vivo. google.com This non-invasive imaging technique can be valuable for diagnosing and monitoring diseases associated with iNOS upregulation. google.com The derivatization of the this compound scaffold could similarly lead to the development of novel and selective iNOS inhibitors.
Table 2: Examples of 2-Amino-4-methylpyridine Derivatives as iNOS Inhibitors
| Compound | Key Structural Feature | Significance |
|---|---|---|
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Fluoropropyl group at the 6-position | Identified as a potent iNOS inhibitor with potential for PET imaging. google.com |
| 6-(3-fluoropropyl)-4-methylpyridin-2-amine | Fluoropropyl group at the 6-position | Demonstrates the tolerance of the 6-position to substitution for iNOS inhibition. google.com |
| 6-(4-fluorobutyl)-4-methylpyridin-2-amine | Fluorobutyl group at the 6-position | Another example of a potent iNOS inhibitor from the same series. google.com |
Phenolic Amine Derivatives in Neurological and Cancer Therapies
The combination of a phenolic hydroxyl group and an amino group within the same molecule, as seen in this compound, presents a structural motif with potential applications in neurological and cancer therapies. While direct studies on this specific compound are limited, the broader classes of phenolic compounds and aminopyridine derivatives have shown promise in these areas.
Phenolic compounds are known for their antioxidant properties, which are beneficial in neurodegenerative diseases where oxidative stress is a key pathological mechanism. nih.govnih.gov They can also modulate signaling pathways related to neuronal survival. nih.gov The hydroxyl group on the pyridine ring of this compound could potentially confer neuroprotective effects.
Aminopyridine derivatives have been investigated for their anticancer activities. nih.govsmolecule.com For example, some 2-amino-pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. nih.gov Others have been developed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for the treatment of various cancers. smolecule.com The amino group of this compound provides a handle for derivatization to explore potential anticancer activities.
Given the known activities of its constituent functional groups, phenolic amine derivatives of this compound represent a promising area for future research in the development of novel therapeutics for neurological disorders and cancer.
Metal Complexes and Their Biomedical Potential
Cu(II) Complexes for Catalytic and Antimicrobial Applications
The coordination of organic ligands to metal ions can result in complexes with enhanced biological activity compared to the free ligands. Copper(II) complexes, in particular, have been extensively studied for their catalytic and antimicrobial properties. nih.govnih.gov The nitrogen and oxygen donor atoms in this compound make it a suitable candidate for forming stable complexes with Cu(II) ions.
The antimicrobial activity of Cu(II) complexes is thought to arise from their ability to disrupt microbial cell metabolism. nih.gov These complexes can have high stability and inertia, which allows them to interfere with essential enzymatic systems in bacteria. nih.gov Studies have shown that Cu(II) complexes of various ligands, including those derived from sulfonamides and Schiff bases, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Schiff Base Ligands in Metal Complex Synthesis
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. nih.gov They can readily form stable complexes with a wide range of metal ions. nih.gov The amino group of this compound can be reacted with various aldehydes and ketones to synthesize a library of Schiff base ligands.
These Schiff base ligands, which are often bi- or tridentate, can then be used to synthesize metal complexes with diverse geometries and electronic properties. smolecule.comresearchgate.net The resulting metal complexes have found applications in various fields, including catalysis and medicine. nih.gov For instance, Cu(II) complexes of Schiff base ligands derived from 4-amino-antipyrine have been shown to possess antimicrobial activity. The synthesis of Schiff base ligands from this compound and their subsequent complexation with metals like Cu(II) is a promising strategy for the development of new bioactive compounds.
Bioanalytical Applications and Tracer Development
The unique structural features of pyridin-2-ol derivatives, particularly their capacity to be modified for radiolabeling, have opened avenues for their exploration in advanced bioanalytical techniques. While the broader bioanalytical applications of this compound are not extensively documented, significant research into closely related analogues highlights their potential in the development of sophisticated imaging agents. This is particularly evident in the field of Positron Emission Tomography (PET), a powerful non-invasive imaging modality used in both clinical diagnostics and preclinical research.
Potential as Tracers in Positron Emission Tomography (PET) Imaging
The development of novel PET tracers is crucial for visualizing and quantifying physiological and pathological processes at the molecular level. Derivatives of the 4-methylpyridin-2-amine scaffold have been identified as promising candidates for developing PET radiotracers, particularly for imaging inducible nitric oxide synthase (iNOS) expression. nih.gov Overexpression of iNOS is associated with a range of acute and chronic inflammatory diseases, making it a valuable biomarker for disease activity. nih.govnih.gov
Research has focused on modifying the 2-amino-4-methylpyridine structure to create potent and selective iNOS inhibitors suitable for radiolabeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). nih.gov A key study in this area involved the synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues. nih.gov Computational analysis suggested that the 6-position of the pyridine ring was the most suitable for introducing substituents for radiolabeling without compromising inhibitory activity. nih.gov
From this series, several compounds were identified as having high potential for development into PET tracers. nih.govnih.gov One of the most promising candidates, 6-(2-fluoropropyl)-4-methylpyridin-2-amine, was selected for radiolabeling and further in vivo evaluation. nih.govwustl.edu
The radiosynthesis of the tracer, designated as [¹⁸F]9, was achieved through nucleophilic substitution on a precursor molecule, yielding the final product with high chemical and radiochemical purity. nih.govacs.org The subsequent in vivo biodistribution studies were conducted in a mouse model where iNOS expression was induced by lipopolysaccharide (LPS). nih.govnih.govwustl.edu
The results demonstrated significantly higher uptake of the [¹⁸F]9 tracer in the lungs of the LPS-treated mice compared to control mice. nih.govnih.gov This accumulation of the radiotracer in the target organ is a critical characteristic of a successful PET tracer. nih.gov Furthermore, a blocking study was conducted where a known selective iNOS inhibitor was co-administered with the radiotracer. nih.govnih.gov This resulted in a significant reduction in tracer uptake in the lungs of the LPS-treated mice, indicating that the tracer's accumulation was due to specific binding to iNOS. nih.gov
MicroPET imaging studies visually confirmed the accumulation of the radiotracer in the lungs of the LPS-treated mice, providing further evidence of the tracer's potential for imaging iNOS expression. nih.govnih.gov These collective findings suggest that fluorinated derivatives of the 4-methylpyridin-2-amine core structure, such as [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, are favorable candidates for the development of PET tracers to image iNOS activation in vivo. nih.govwustl.edu This research provides a strong proof-of-concept for the potential of this compound derivatives in the development of novel PET imaging agents for inflammatory diseases.
Table 1: In Vivo Biodistribution of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine in Mice Data represents the percentage of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.
| Organ | Control Mice (%ID/g) | LPS-Treated Mice (%ID/g) |
| Blood | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Lungs | 1.0 ± 0.2 | 2.3 ± 0.4 |
| Heart | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Liver | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Kidneys | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Spleen | 0.5 ± 0.1 | 0.9 ± 0.2 |
| Muscle | 0.4 ± 0.1 | 0.6 ± 0.1 |
| Brain | 0.3 ± 0.1 | 0.4 ± 0.1 |
Table 2: Selected 2-Amino-4-methylpyridine Analogues and their iNOS Inhibitory Potency
| Compound Name | Structure | iNOS IC₅₀ (nM) |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | F-CH₂-CH(CH₃)- | 57 |
| 6-(3-fluoropropyl)-4-methylpyridin-2-amine | F-(CH₂)₃- | 120 |
| 6-(4-fluorobutyl)-4-methylpyridin-2-amine | F-(CH₂)₄- | 250 |
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Complex Organic Molecules
In the realm of organic chemistry, a strategic building block is a molecule that can be efficiently incorporated into the synthesis of a larger, more complex target molecule. 5-Amino-4-methylpyridin-2-ol serves as a crucial starting material and key intermediate in the synthesis of sophisticated organic compounds, particularly within the pharmaceutical industry. enantilabs.comchemicalbook.com
Its utility stems from the reactivity of its functional groups, which allow for the construction of intricate molecular architectures. The compound is notably used as a key starting material for the synthesis of Finerenone (BAY 94-8862), a nonsteroidal, selective mineralocorticoid receptor (MR) antagonist. enantilabs.comchemicalbook.com Finerenone is a complex pharmaceutical agent developed for the treatment of cardiorenal diseases. The synthesis process highlights the role of this compound as a foundational component upon which the final, biologically active molecule is built. google.com The preparation of this intermediate is a critical step, with methods developed to produce it in high purity and yield for subsequent reactions. google.com
| Compound | Role of this compound | Application Area |
| Finerenone (BAY 94-8862) | Key Starting Material / Intermediate enantilabs.comchemicalbook.com | Pharmaceuticals (Cardiorenal Disease) |
Role in Agrochemical Formulations
The structural motifs present in this compound are also valuable in the agricultural sector. Pyridine (B92270) derivatives are a well-established class of compounds in agrochemistry, known for their biological activity. This compound and its relatives are used in the formulation of various agrochemicals, including herbicides and fungicides, to enhance crop protection and yield. indiamart.comchemimpex.com The presence of the amino and hydroxyl groups allows for chemical modifications to fine-tune the compound's efficacy and spectrum of activity against specific pests or weeds. While detailed formulations are proprietary, the role of aminopyridine structures as a core component in developing new crop protection solutions is well-recognized. chemimpex.com
Contribution to Dye and Pigment Manufacture
The synthesis of dyes and pigments often relies on aromatic amines as precursors, and this compound is no exception. It is utilized as an intermediate in the preparation of certain dyes and pigments. enantilabs.comwtchem.com Heterocyclic compounds, in particular, are important in the dyestuff industry. njpas.com.ng The amino group on the pyridine ring can be diazotized and then coupled with other molecules to form azo compounds, which are a major class of colorants. scispace.com These azo dyes are known for their strong colors and are used in a variety of applications, including dyeing textiles. wtchem.comscispace.com The specific structure of the pyridine derivative can influence the final color and properties, such as the lightfastness and wash-fastness of the dye on fabrics. njpas.com.ng
Development of Novel Materials with Specific Electronic or Optical Properties
The field of materials science has found significant use for pyridine derivatives in the creation of novel materials with tailored characteristics. The structure of this compound makes it a candidate for synthesizing materials with specific electronic or optical properties. Related aminopyridine compounds have been successfully used to grow single crystals that exhibit desirable characteristics for optoelectronic applications. dntb.gov.ua
For instance, derivatives like 2-amino-4-methylpyridinium have been used to create novel organic single crystals with nonlinear optical (NLO) properties, which are essential for applications in photonics and laser technology. dntb.gov.ua The synthesis of Schiff bases from similar pyridoxal (B1214274) compounds and their subsequent complexation with metals like copper(II) can create new materials with high stability and defined geometries, such as square planar structures. researchgate.net These materials are investigated for their unique properties using advanced methods like Density Functional Theory (DFT) calculations. researchgate.net Such research paves the way for the development of new functional materials for a range of advanced technological applications.
| Derivative Class | Application | Key Properties |
| Aminopyridinium Salts | Optoelectronics, Photonics dntb.gov.ua | Nonlinear Optical (NLO) Properties |
| Schiff Base Metal Complexes | Advanced Materials researchgate.net | High Stability, Defined Geometries researchgate.net |
Future Perspectives and Research Challenges
Elucidating Complex Biological Mechanisms
While 5-Amino-4-methylpyridin-2-ol is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules, a deeper understanding of how its structural features influence the biological mechanisms of its derivatives is a primary research goal. For instance, it is a crucial building block for finerenone, a selective mineralocorticoid receptor (MR) antagonist. smolecule.com Future research will likely focus on elucidating how the pyridinone core interacts with target receptors and enzymes at a molecular level.
A related compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.govnih.gov This finding opens avenues for investigating whether derivatives of this compound could be tailored to target similar inflammatory pathways. Understanding the structure-activity relationships (SAR) that govern the inhibitory activity of these pyridinone analogs is essential for designing next-generation therapeutics with improved selectivity and efficacy. nih.gov
Advancements in Targeted Derivatization for Drug Discovery
The chemical structure of this compound, featuring reactive amino and hydroxyl groups, makes it an ideal candidate for targeted derivatization. smolecule.com The field of medicinal chemistry is continuously exploring modifications of such scaffolds to enhance their therapeutic properties. This involves creating libraries of new compounds by adding different functional groups to the core structure to improve target binding, selectivity, and pharmacokinetic profiles. nih.gov
The synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues to identify potent inhibitors for iNOS serves as a prime example of this strategy. nih.gov Such research demonstrates that systematic modification of the pyridinone scaffold can lead to the discovery of novel drug candidates. Future work will concentrate on applying fragment-based drug design and other modern medicinal chemistry techniques to develop new derivatives targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders, where pyridinone-based molecules have shown promise. nih.gov
Development of Sustainable and Efficient Synthetic Routes
A significant challenge in chemical manufacturing is the development of synthesis methods that are both efficient and environmentally friendly. Traditional synthetic routes for pyridinone derivatives can involve harsh conditions and hazardous reagents. smolecule.comnih.gov Consequently, a major area of future research is the design of "green" synthetic pathways for this compound and its derivatives.
Recent patents and research have begun to highlight the development of environmentally conscious approaches that aim to minimize waste and utilize less hazardous materials. smolecule.com This includes exploring the use of novel, reusable catalysts, such as modified layered double hydroxides (LDHs), which have been successfully employed in the synthesis of other amino-heterocyclic compounds. nih.gov The goal is to develop scalable, cost-effective, and sustainable processes that reduce the environmental impact of producing these valuable chemical intermediates. Key areas of focus for green synthesis are summarized in the table below.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Designing one-pot reactions to minimize intermediate purification steps. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Synthesis | Replacing toxic solvents and reagents with safer alternatives (e.g., water/ethanol mixtures). nih.gov |
| Catalysis | Utilizing highly selective and reusable catalysts to reduce energy consumption and waste. nih.gov |
Integration of In Silico and Experimental Approaches for Predictive Research
The integration of computational (in silico) methods with traditional experimental research is revolutionizing drug discovery. For a scaffold like this compound, in silico tools can predict the properties of virtual derivatives before they are ever synthesized, saving significant time and resources. researchgate.net
Computational approaches such as molecular docking, homology modeling, and molecular dynamics can be used to simulate how different derivatives of the compound might interact with a biological target. nih.gov Furthermore, machine learning models are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. researchgate.netplos.org For example, a virtual library of this compound derivatives could be screened computationally to identify candidates with the highest predicted efficacy and lowest potential for toxicity. The most promising candidates would then be prioritized for laboratory synthesis and experimental validation, creating a more efficient and targeted research pipeline.
| In Silico Technique | Application in Drug Discovery |
| Molecular Docking | Predicting the binding orientation of a molecule to its target protein. nih.gov |
| Machine Learning | Developing models to predict toxicity and pharmacokinetic properties (ADME). researchgate.netplos.org |
| Quantitative SAR (QSAR) | Correlating chemical structure with biological activity to guide compound optimization. |
| Virtual Screening | Computationally screening large libraries of virtual compounds to identify potential hits. |
Exploration of New Application Domains
While this compound is well-established as a pharmaceutical intermediate, particularly for cardiovascular and renal drugs, its versatile pyridinone core suggests potential for a much broader range of applications. smolecule.comtianmingpharm.com The diverse biological activities exhibited by the wider class of pyridinone derivatives point to untapped potential. nih.gov
Future research will likely explore the development of derivatives for new therapeutic areas. Given that related compounds show activity against iNOS, an enzyme involved in inflammation and cancer, developing derivatives for oncology and autoimmune diseases is a logical next step. nih.gov The known antibacterial, antiviral, and anti-inflammatory properties of other pyridinones also encourage the exploration of this compound-based compounds as novel treatments for infectious diseases and other conditions. nih.gov Its role as a building block in general organic synthesis further ensures its continued relevance in the creation of complex molecules for materials science and other fields. smolecule.com
Q & A
Q. What are the key safety protocols for handling 5-Amino-4-methylpyridin-2-ol in laboratory environments?
- Methodological Answer: Handling requires stringent safety measures:
- PPE: Wear protective gloves, eye/face protection, and particulate-filter respirators to minimize inhalation risks .
- Ventilation: Use local and general ventilation to prevent dust accumulation, which may pose explosion hazards under enriched conditions .
- First Aid: In case of skin contact, remove contaminated clothing immediately and wash thoroughly. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage: Store in well-sealed containers away from incompatible substances (e.g., oxidizing agents) and ensure static discharge precautions .
Q. How can researchers synthesize this compound, and what common challenges arise during its preparation?
- Methodological Answer: While direct synthetic routes for this compound are not explicitly detailed in the evidence, analogous pyridine derivatives (e.g., 5-aminopyridin-2-ol) are synthesized via condensation reactions or functionalization of pyridine precursors . Key challenges include:
- Regioselectivity: Achieving amino and methyl group placement at specific positions may require protective group strategies or catalysts to direct reactivity .
- Purity: Column chromatography or recrystallization is recommended to isolate the compound from byproducts like unreacted intermediates .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) can assess purity .
- Spectroscopy: NMR (¹H/¹³C) and FT-IR verify structural integrity, with characteristic peaks for hydroxyl (3200–3600 cm⁻¹) and aromatic amine groups (1500–1600 cm⁻¹) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 110.11 g/mol for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Contradictions often stem from assay variability or structural nuances. To address this:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methyl or amino groups) to isolate contributions to bioactivity .
- Meta-Analysis: Compare datasets across publications, prioritizing studies with rigorous statistical validation .
Q. How can the solubility and stability of this compound be optimized for in vitro biological assays?
- Methodological Answer:
- Solubility Enhancement: Use polar aprotic solvents (e.g., DMSO) or co-solvents like PEG-400. Adjust pH to exploit protonation states (pKa ~8–10 for pyridine derivatives) .
- Stability Testing: Conduct accelerated degradation studies under varying temperatures (4°C, 25°C) and humidity levels. Monitor via HPLC for decomposition products .
- Lyophilization: For long-term storage, lyophilize the compound in inert atmospheres to prevent oxidation .
Q. What role do substituent positions on the pyridine ring play in modulating the reactivity of this compound in nucleophilic reactions?
- Methodological Answer: Substituent positioning critically influences electronic and steric effects:
- Electron-Donating Groups (e.g., -NH₂): Activate the pyridine ring at ortho/para positions, facilitating electrophilic substitution .
- Steric Hindrance: The methyl group at position 4 may restrict access to reactive sites, necessitating bulky base catalysts (e.g., DBU) for functionalization .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive hotspots, guiding synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
